MAGE-3 is classified as a tumor-associated antigen, specifically a member of the cancer-testis antigens, which are typically expressed in testicular germ cells and various tumors but not in normal tissues. This unique expression pattern makes MAGE-3 an attractive target for immunotherapy, as it can elicit T cell responses without affecting normal tissues . The peptide is synthesized from the MAGE-A3 protein, which has been implicated in several malignancies, including melanoma and lung cancer .
The synthesis of MAGE-3 (112-120) typically employs solid-phase peptide synthesis techniques, particularly using Fmoc (9-fluorenylmethoxycarbonyl) chemistry. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The process includes:
The synthesized peptides are then characterized using mass spectrometry to confirm their identity and purity .
The molecular structure of MAGE-3 (112-120) can be described by its amino acid sequence KVAELVHFL. The structure is critical for its interaction with human leukocyte antigen molecules and subsequent recognition by T cell receptors. The three-dimensional conformation of this peptide when bound to HLA-A*0201 plays a crucial role in its immunogenicity.
Data on the peptide's molecular weight and composition include:
This composition supports its function as an epitope recognized by cytotoxic T lymphocytes .
MAGE-3 (112-120) does not undergo typical chemical reactions like small organic molecules but participates in biological reactions within the immune system. Its primary reaction involves binding to major histocompatibility complex class I molecules on antigen-presenting cells. This interaction facilitates T cell activation and proliferation.
In laboratory settings, MAGE-3 can be used to stimulate T cell responses in vitro, allowing researchers to study T cell receptor specificity and functionality against tumor cells expressing this antigen .
The mechanism of action for MAGE-3 (112-120) involves several steps:
This process is vital for developing T cell-based therapies aimed at enhancing anti-tumor immunity .
MAGE-3 (112-120) exhibits several notable physical and chemical properties:
Analytical techniques such as high-performance liquid chromatography and mass spectrometry are employed to assess purity and confirm structural integrity .
MAGE-3 (112-120) has significant applications in cancer immunotherapy research:
MAGE-A3 (Melanoma-Associated Antigen A3) belongs to the cancer-testis antigen (CTA) family, characterized by restricted expression in immune-privileged tissues (testis, placenta) and aberrant re-expression in diverse malignancies. Epigenetic silencing via promoter hypermethylation in somatic tissues is reversed in tumors through demethylation, leading to MAGE-A3 upregulation in 35–73% of non-small cell lung carcinomas (NSCLC), melanomas, and other epithelial cancers [3] [6] [10]. Functionally, MAGE-A3 acts as an oncogenic driver by:
Table 1: MAGE-A3 Oncogenic Functions and Clinical Correlations
Function | Molecular Mechanism | Cancer Link |
---|---|---|
p53 Degradation | TRIM28-mediated ubiquitination | Enhanced tumor proliferation |
AMPK Inhibition | E3 ligase complex activation | Metabolic reprogramming |
EMT Induction | Cadherin switch modulation | Metastasis in NSCLC |
Chemoresistance | Apoptosis pathway suppression | Poor therapeutic response |
The MAGE-A3 peptide KVAELVHFL (residues 112–120) is presented by HLA-A*02:01, the most prevalent MHC class I allele in global populations (∼40% prevalence). This epitope enables cytotoxic T lymphocytes (CTLs) to discriminate tumor cells from healthy tissues due to:
Mouse models confirm immunogenicity: CD4⁺ T cells and NK cells are primary effectors in recMAGE-A3+AS15 vaccine-induced tumor regression, with IFN-γ as a critical effector molecule [5] [8].
Targeting KVAELVHFL addresses two unmet needs in oncology:
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.:
CAS No.: